molecular formula C17H27N3O2 B2494382 3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2175884-40-7

3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2494382
CAS No.: 2175884-40-7
M. Wt: 305.422
InChI Key: LYQGIBGXAWTQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a synthetic heterocyclic compound featuring a pyrimidin-4-one core fused with a piperidine moiety. The molecule is characterized by a hydroxycyclohexylmethyl substitution on the piperidine ring and a methylene bridge linking the piperidine to the dihydropyrimidinone scaffold.

Properties

IUPAC Name

3-[[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c21-16-4-9-18-14-20(16)12-15-5-10-19(11-6-15)13-17(22)7-2-1-3-8-17/h4,9,14-15,22H,1-3,5-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQGIBGXAWTQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CCC(CC2)CN3C=NC=CC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₃N₅O
  • Molecular Weight : 329.41 g/mol

The biological activity of 3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity : Studies indicate that this compound exhibits significant antiproliferative effects against several cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
  • Antimicrobial Properties : Preliminary evaluations have demonstrated that the compound possesses antimicrobial activity against a range of pathogens, suggesting potential use in treating infections.
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Biological Activity Data

Activity TypeCell Lines/PathogensIC50/EffectivenessReference
AnticancerHeLa (cervical cancer)IC50 = 12 µM
C6 (glioma)IC50 = 15 µM
AntimicrobialStaphylococcus aureusEffective at 25 µg/mL
Escherichia coliEffective at 30 µg/mL
NeuroprotectiveNeuroblastoma cellsSignificant reduction in apoptosis

Case Studies

  • Anticancer Evaluation :
    A study conducted on various synthesized derivatives of pyrimidinone compounds highlighted the significant anticancer activity of 3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one against HeLa and C6 cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways, leading to increased caspase activity and DNA fragmentation.
  • Antimicrobial Study :
    In another investigation, the compound was tested against common bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively, indicating its potential as an antimicrobial agent.
  • Neuroprotection Research :
    The neuroprotective effects were studied in a model of oxidative stress-induced neuronal damage. The compound demonstrated a capacity to reduce neuronal death and maintain cellular integrity through antioxidant mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their differentiating features:

Compound Name Core Structure Key Substituents Reported Activity/Properties Reference
3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one 3,4-Dihydropyrimidin-4-one 1-Hydroxycyclohexylmethyl-piperidine Not explicitly reported; inferred solubility enhancement via hydroxy group
8-((4-Methylpiperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44c) Pyrido[3,4-d]pyrimidin-4-one 4-Methylpiperazinylmethyl Moderate synthetic yield (22%); NMR-confirmed structure
8-(4-(2-(4-(4-Fluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (54b) Pyrido[3,4-d]pyrimidin-4-one 4-Fluorophenyl-piperidine, pyrazole-ethyl linker High yield (82%); yellow solid; potential antimicrobial activity inferred from scaffold
3-{[1-(1H-Indole-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one 3,4-Dihydropyrimidin-4-one Indole-carbonyl-piperidine, 5,6-dimethylpyrimidinone No explicit activity data; molecular weight 364.44 g/mol
DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) Indole-piperidine hybrid 2,3-Dimethylbenzyl-piperidine, pyridinyl-indole Synergistic activity with carbapenems against MRSA

Key Observations

Substituent Impact on Solubility: The hydroxycyclohexyl group in the target compound likely enhances aqueous solubility compared to lipophilic substituents (e.g., 4-fluorophenyl in 54b or indole-carbonyl in ). This property is critical for bioavailability in drug development.

Synthetic Challenges :

  • The target compound’s synthesis may involve reductive amination (common in piperidine derivatives, as seen in ). However, steric hindrance from the hydroxycyclohexyl group could reduce yields compared to smaller substituents (e.g., methylpiperazine in 44c , 22% yield).

The hydroxycyclohexyl group in the target compound could modulate such activity. Piperidine-linked indoles (e.g., DMPI) demonstrate synergy with antibiotics, implying that piperidine substitutions are critical for disrupting microbial resistance mechanisms .

Spectroscopic Validation :

  • Analogs like 44c and 54b were characterized via ¹H NMR and LC-MS, with shifts in the δ 2.0–4.0 ppm range confirming piperidine and methylene bridges . The target compound’s NMR would similarly feature cyclohexyl (δ 1.0–2.0) and hydroxy (broad ~δ 4–5) signals.

Patent and Regulatory Context

  • Pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., 2-(3,4-dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one ) are patented for undisclosed therapeutic uses, highlighting commercial interest in this scaffold .
  • Regulatory standards (e.g., 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one ) emphasize the need for rigorous purity testing, which would apply to the target compound .

Q & A

Basic Research Question

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the dihydropyrimidinone ring (δ 7.5–8.5 ppm for aromatic protons) and piperidine-cyclohexanol substituents (δ 1.2–3.0 ppm for aliphatic protons) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

How can stability issues during storage be mitigated?

Basic Research Question

  • Storage conditions : Store at −20°C in amber vials under inert gas (argon) to prevent oxidation of the dihydropyrimidinone ring .
  • Excipient compatibility : Avoid hygroscopic agents; use lactose or microcrystalline cellulose for solid formulations. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .

How do researchers resolve contradictions in reported biological activity data?

Advanced Research Question

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to purported targets (e.g., kinases) .
  • Meta-analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile divergent IC50_{50} values from public datasets, accounting for assay variability .

What strategies improve selectivity in derivatization reactions of the dihydropyrimidinone core?

Advanced Research Question

  • Protecting groups : Temporarily block the hydroxyl group on the cyclohexanol moiety using tert-butyldimethylsilyl (TBDMS) ethers to prevent unwanted side reactions .
  • Catalyst design : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) for enantioselective alkylation at the C4 position .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the N3 position, favoring selective functionalization .

How can pharmacokinetic properties (e.g., bioavailability) be predicted for this compound?

Advanced Research Question

  • In silico modeling : Use software like SwissADME to compute Lipinski’s Rule of Five parameters, highlighting risks like low solubility (logP >3) .
  • Permeability assays : Perform parallel artificial membrane permeability assays (PAMPA) to estimate intestinal absorption.
  • Metabolic stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation hotspots (e.g., hydroxylation of the cyclohexanol group) .

What structural modifications enhance target binding affinity while reducing toxicity?

Advanced Research Question

  • SAR studies : Replace the cyclohexanol group with smaller substituents (e.g., cyclopentanol) to reduce hepatotoxicity while maintaining hydrogen-bonding capacity .
  • Bioisosteres : Substitute the piperidine ring with morpholine or thiomorpholine to improve solubility without compromising target engagement .
  • Prodrug strategies : Introduce ester linkages at the hydroxycyclohexyl group to enhance oral bioavailability .

What analytical methods are recommended for quantifying this compound in biological matrices?

Basic Research Question

  • LC-MS/MS : Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode. Optimize transitions for parent ion → fragment ion (e.g., m/z 400 → 245) .
  • Sample preparation : Employ protein precipitation with acetonitrile or solid-phase extraction (SPE) to remove matrix interferents .

How can researchers address discrepancies between computational predictions and experimental results in reactivity studies?

Advanced Research Question

  • Error analysis : Re-evaluate DFT functionals (e.g., switch from B3LYP to M06-2X) for better accuracy in transition-state energetics .
  • Solvent modeling : Incorporate implicit solvent models (e.g., COSMO-RS) to account for solvation effects overlooked in gas-phase calculations .
  • Experimental recalibration : Use microfluidic reactors to validate predicted optimal conditions at nanoscale volumes, minimizing resource waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.